MHC binding peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les peptides de liaison au complexe majeur d'histocompatibilité (CMH) sont de courtes séquences d'acides aminés qui se lient aux molécules du complexe majeur d'histocompatibilité. Ces peptides jouent un rôle crucial dans le système immunitaire en présentant des antigènes aux cellules T, ce qui déclenche ensuite une réponse immunitaire. La liaison des peptides aux molécules du complexe majeur d'histocompatibilité est essentielle pour la reconnaissance des agents pathogènes étrangers et l'activation du système immunitaire adaptatif .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des peptides de liaison au complexe majeur d'histocompatibilité implique généralement une synthèse peptidique en phase solide. Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Couplage du prochain acide aminé : Le prochain acide aminé est ajouté à la chaîne croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle des peptides de liaison au complexe majeur d'histocompatibilité implique souvent des synthétiseurs peptidiques automatisés, qui peuvent produire de grandes quantités de peptides à haute pureté. Ces synthétiseurs utilisent les mêmes principes que la synthèse peptidique en phase solide, mais ils sont optimisés pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Les peptides de liaison au complexe majeur d'histocompatibilité peuvent subir diverses réactions chimiques, notamment :

Oxydation : Les peptides contenant des résidus de cystéine peuvent former des ponts disulfures par oxydation.

Réduction : Les ponts disulfures peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courantes

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour oxyder les résidus de cystéine.

Réduction : Le dithiothréitol ou le bêta-mercaptoéthanol peuvent être utilisés pour réduire les ponts disulfures.

Substitution : Les dérivés d'acides aminés et les réactifs de couplage comme le N,N'-diisopropylcarbodiimide sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des affinités de liaison et des spécificités modifiées pour les molécules du complexe majeur d'histocompatibilité .

Applications de la recherche scientifique

Les peptides de liaison au complexe majeur d'histocompatibilité ont de nombreuses applications dans la recherche scientifique :

Immunologie : Ils sont utilisés pour étudier les réponses des cellules T et pour développer des vaccins.

Recherche sur le cancer : Ces peptides sont utilisés dans le développement d'immunothérapies contre le cancer.

Maladies infectieuses : Ils sont utilisés pour identifier et caractériser les épitopes des agents pathogènes.

Maladies auto-immunes : La recherche sur ces peptides aide à comprendre les mécanismes des maladies auto-immunes et à développer des thérapies ciblées

Mécanisme d'action

Les peptides de liaison au complexe majeur d'histocompatibilité exercent leurs effets en se liant aux molécules du complexe majeur d'histocompatibilité à la surface des cellules présentatrices d'antigènes. Cette liaison est très spécifique et dépend de la séquence d'acides aminés du peptide et de la rainure de liaison de la molécule du complexe majeur d'histocompatibilité. Une fois liée, le complexe peptide-complexe majeur d'histocompatibilité est reconnu par les récepteurs des cellules T, ce qui conduit à l'activation des cellules T et à une réponse immunitaire .

Applications De Recherche Scientifique

Major histocompatibility complex binding peptides have numerous applications in scientific research:

Immunology: They are used to study T cell responses and to develop vaccines.

Cancer Research: These peptides are used in the development of cancer immunotherapies.

Infectious Diseases: They are used to identify and characterize epitopes from pathogens.

Autoimmune Diseases: Research on these peptides helps in understanding the mechanisms of autoimmune diseases and developing targeted therapies

Mécanisme D'action

Major histocompatibility complex binding peptides exert their effects by binding to major histocompatibility complex molecules on the surface of antigen-presenting cells. This binding is highly specific and depends on the peptide’s amino acid sequence and the major histocompatibility complex molecule’s binding groove. Once bound, the peptide-major histocompatibility complex complex is recognized by T cell receptors, leading to T cell activation and an immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptides qui ne se lient pas au complexe majeur d'histocompatibilité : Ces peptides ne se lient pas aux molécules du complexe majeur d'histocompatibilité et ne jouent donc aucun rôle dans la présentation de l'antigène.

Peptides de liaison à la classe I du complexe majeur d'histocompatibilité : Ces peptides se lient spécifiquement aux molécules de classe I du complexe majeur d'histocompatibilité et sont reconnus par les cellules T cytotoxiques.

Peptides de liaison à la classe II du complexe majeur d'histocompatibilité : Ces peptides se lient spécifiquement aux molécules de classe II du complexe majeur d'histocompatibilité et sont reconnus par les cellules T auxiliaires

Unicité

Les peptides de liaison au complexe majeur d'histocompatibilité sont uniques dans leur capacité à se lier aux molécules du complexe majeur d'histocompatibilité et à présenter des antigènes aux cellules T. Cette propriété est essentielle à l'activation du système immunitaire adaptatif et au développement de réponses immunitaires contre les agents pathogènes et les tumeurs .

Propriétés

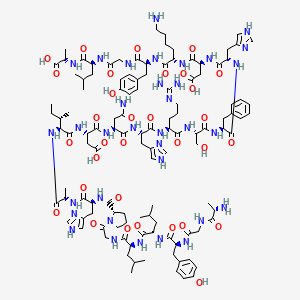

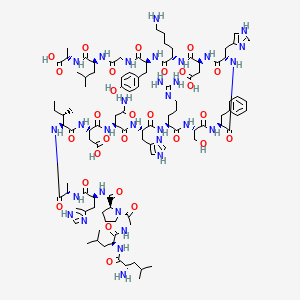

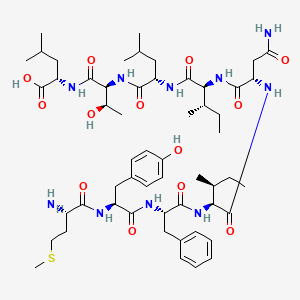

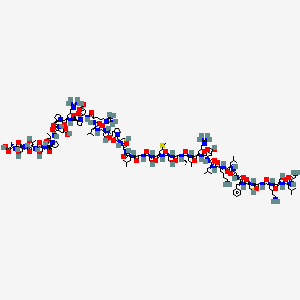

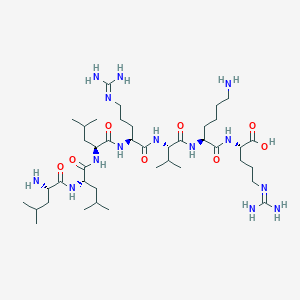

Formule moléculaire |

C55H86N10O13S |

|---|---|

Poids moléculaire |

1127.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C55H86N10O13S/c1-11-31(7)44(52(74)60-38(24-29(3)4)49(71)65-46(33(9)66)54(76)62-42(55(77)78)25-30(5)6)64-51(73)41(28-43(57)68)61-53(75)45(32(8)12-2)63-50(72)40(26-34-16-14-13-15-17-34)59-48(70)39(27-35-18-20-36(67)21-19-35)58-47(69)37(56)22-23-79-10/h13-21,29-33,37-42,44-46,66-67H,11-12,22-28,56H2,1-10H3,(H2,57,68)(H,58,69)(H,59,70)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,71)(H,77,78)/t31-,32-,33+,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |

Clé InChI |

LZOIGVDSAMDBIO-LXWJMTKESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCSC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

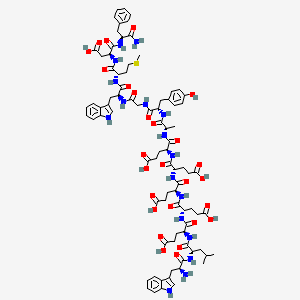

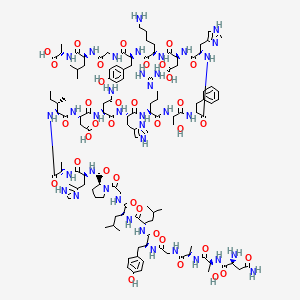

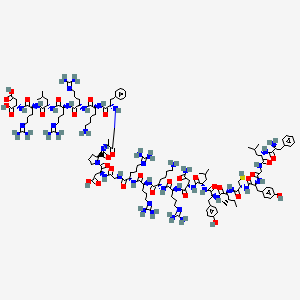

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822474.png)

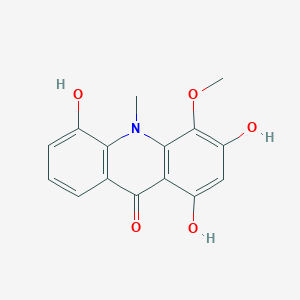

![(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol](/img/structure/B10822486.png)

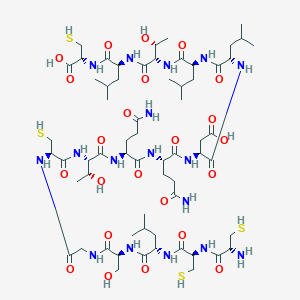

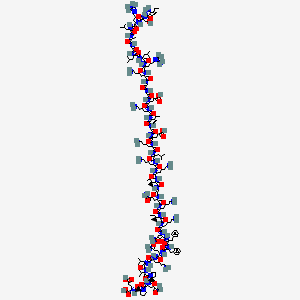

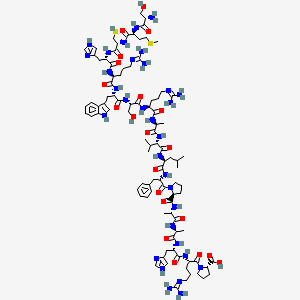

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)